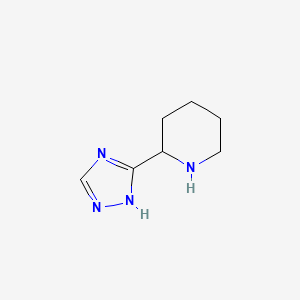

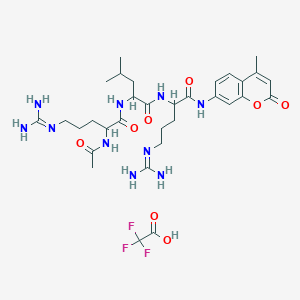

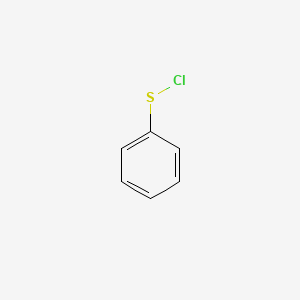

![molecular formula C15H25NO4 B3030688 4-((叔丁氧羰基)氨基)双环[2.2.2]辛烷-1-甲酸甲酯 CAS No. 943845-74-7](/img/structure/B3030688.png)

4-((叔丁氧羰基)氨基)双环[2.2.2]辛烷-1-甲酸甲酯

描述

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a compound that is relevant in the synthesis of various amino acids and peptidomimetics. It serves as a precursor for geometrically constrained bicyclic compounds that have potential applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound with some structural similarities, was prepared starting from L-serine and was shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form . Additionally, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved using a Hofmann rearrangement mediated by trichloroisocyanuric acid, indicating that the tert-butoxycarbonyl group can be introduced into various substrates, including those with vinyl and cyclopropyl groups .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is complex and can vary significantly. For example, the structure of di-tert-butyl 2-methoxycarbonyl-4-methylene-1-oxocyclooctane-6,6-dicarboxylate was reported to crystallize with two independent molecules per asymmetric unit, showing pseudo-centers of symmetry and similar overall conformations . This suggests that the tert-butoxycarbonyl group can be incorporated into various molecular frameworks, resulting in diverse molecular geometries.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxycarbonyl groups can be influenced by the presence of other functional groups. For instance, the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, a structurally related compound, was found to be under kinetic control, with the proportions of cis and trans isomers in the product being a function of reaction conditions . This indicates that the tert-butoxycarbonyl group can be involved in reactions that are sensitive to reaction conditions and stereochemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate are not detailed in the provided papers, the properties of similar compounds can provide some insights. The presence of tert-butoxycarbonyl groups typically imparts steric bulk and can affect the solubility, boiling point, and melting point of the compound. The reactivity of such compounds in various chemical reactions, as well as their potential to form different isomers, is also an important aspect of their chemical properties .

科学研究应用

氨基酸的多功能构件

4-((叔丁氧羰基)氨基)双环[2.2.2]辛烷-1-甲酸甲酯已被发现是合成含环丙基氨基酸的有用构件。它在迈克尔加成反应和狄尔斯-阿尔德反应中的反应性促进了受保护氨基酸和肽模拟物的产生,突出了其在有机合成中的多功能性 (Limbach 等人,2009)。

合成和分子结构见解

该化合物的合成涉及分子内内酯化反应,其分子结构已通过各种光谱方法和单晶 X 射线衍射分析表征。它表现出独特的双环[2.2.2]辛烷结构,包括内酯环和哌啶环 (Moriguchi 等人,2014)。

在产生离子/中性配合物中的作用

该化合物还在离子/中性配合物的产生中发挥作用。它已被证明参与质子诱导的络内氢化物转移反应,这对于理解其在不同化学条件下的行为非常重要 (Matthias 等人,2003)。

作用机制

Target of Action

This compound is primarily used for research purposes .

Mode of Action

It’s known that the compound contains a bicyclic structure and a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines .

Pharmacokinetics

Some physicochemical properties such as water solubility and lipophilicity (log po/w) are provided . The compound is reported to have high GI absorption and is BBB permeant . These properties can influence the bioavailability of the compound.

Action Environment

It is recommended to store the compound sealed in a dry environment at room temperature .

属性

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-15-8-5-14(6-9-15,7-10-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIMISROTAIHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729392 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | |

CAS RN |

943845-74-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

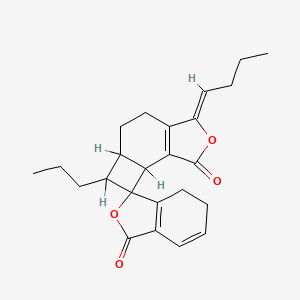

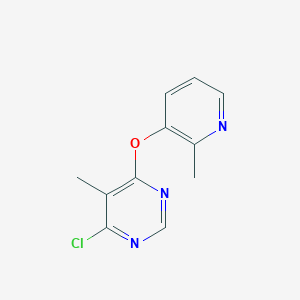

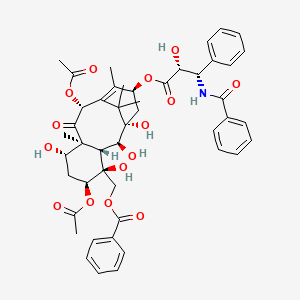

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)

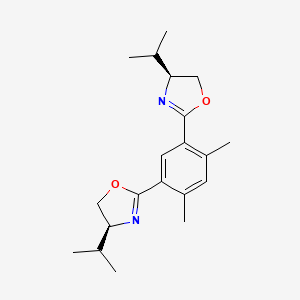

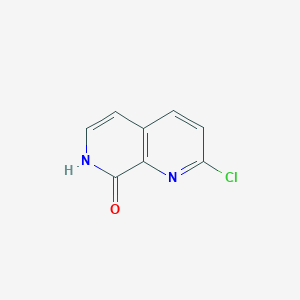

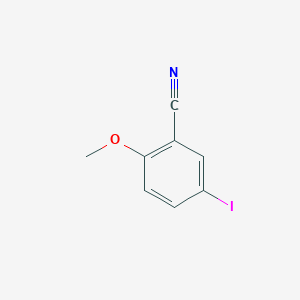

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)

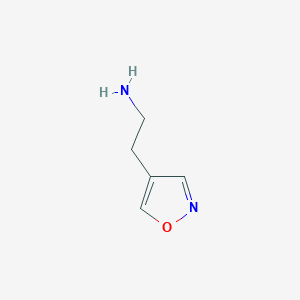

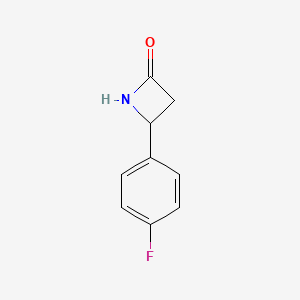

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)